1-methyl-N-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-N-PHENYL-6-(PIPERIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of 1-METHYL-N-PHENYL-6-(PIPERIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
1-METHYL-N-PHENYL-6-(PIPERIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-METHYL-N-PHENYL-6-(PIPERIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves the inhibition of specific molecular targets, such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound interferes with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for its anti-cancer properties .
Comparison with Similar Compounds
1-METHYL-N-PHENYL-6-(PIPERIDIN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which imparts different biological properties.
Properties
Molecular Formula |
C17H20N6 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-methyl-N-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H20N6/c1-22-16-14(12-18-22)15(19-13-8-4-2-5-9-13)20-17(21-16)23-10-6-3-7-11-23/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H,19,20,21) |
InChI Key |
JPEVAINPTVZWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.